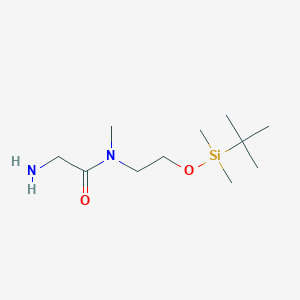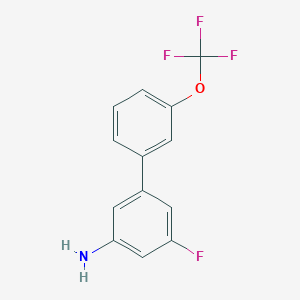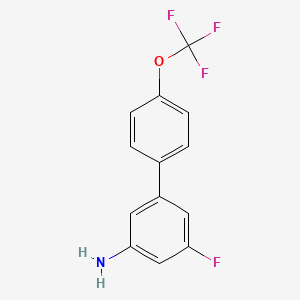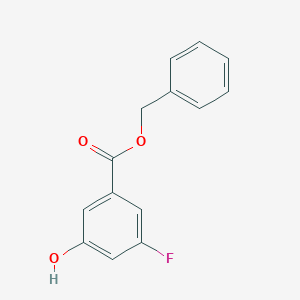
2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide is a synthetic organic compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide typically involves the protection of an amino group with a tert-butyldimethylsilyl group. One common method involves the reaction of an amino alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole . The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the TBS-protected amino compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The TBS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection of the TBS group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino functionalities.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide involves its ability to protect amino groups during chemical reactions. The TBS group provides steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound can be deprotected under mild conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Another TBS-protected amino compound with similar protective properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with similar structural features used in medicinal chemistry.
Uniqueness
2-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylacetamide is unique due to its specific combination of the TBS protecting group and the amino functionality. This combination allows for selective protection and deprotection, making it a valuable tool in synthetic chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
2-amino-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2O2Si/c1-11(2,3)16(5,6)15-8-7-13(4)10(14)9-12/h7-9,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKXRUCSSVOZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN(C)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8157858.png)

![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157881.png)
![5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8157883.png)
![5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8157890.png)
![2'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157894.png)
![2'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157897.png)
![4'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157903.png)




